N-(4-Bromo-3-methoxybenzyl)-N-methylcyclopropanamine
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Overview
Description
N-(4-Bromo-3-methoxybenzyl)-N-methylcyclopropanamine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-methoxybenzyl)-N-methylcyclopropanamine typically involves the bromination of 3-methoxybenzyl alcohol to form 4-bromo-3-methoxybenzyl alcohol. This intermediate is then subjected to further reactions to introduce the cyclopropanamine moiety. The reaction conditions often include the use of strong bases and solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-methoxybenzyl)-N-methylcyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), thiols (RSH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-bromo-3-methoxybenzaldehyde, while substitution of the bromine atom with an amine can yield N-(4-amino-3-methoxybenzyl)-N-methylcyclopropanamine .
Scientific Research Applications
N-(4-Bromo-3-methoxybenzyl)-N-methylcyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-methoxybenzyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-3-methoxybenzyl)-N-ethylethanamine
- N-(4-Bromo-3-methoxybenzyl)-2-methylpropane-2-sulfinamide
Uniqueness
N-(4-Bromo-3-methoxybenzyl)-N-methylcyclopropanamine is unique due to the presence of the cyclopropanamine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(4-bromo-3-methoxyphenyl)methyl]-N-methylcyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-14(10-4-5-10)8-9-3-6-11(13)12(7-9)15-2/h3,6-7,10H,4-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLOURHFHLGULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)Br)OC)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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